Formyl cation
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O, H2CO | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | formaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Formaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61233-19-0 | |
| Record name | Formaldehyde, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7020637 | |
| Record name | Formaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |
| Record name | FORMALDEHYDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Formaldehyde | |
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| Record name | Formaldehyde | |
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| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
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| URL | https://www.drugbank.ca/drugs/DB03843 | |
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| Record name | FORMALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |
CAS No. |
50-00-0, 30525-89-4 | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Paraformaldehyde | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Formaldehyde [USP] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | formaldehyde | |
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Theoretical and Computational Investigations of Formyl Cation Systems
Electronic Structure Calculations of Formyl and Isoformyl Cations
The electronic structure of the formyl and isoformyl cations has been rigorously investigated using a variety of sophisticated computational methods. These calculations have been instrumental in determining the precise geometries, relative energies, and potential energy surfaces of these isomeric species.
Ab Initio Methods and Coupled-Cluster Approaches
High-level ab initio calculations have been pivotal in characterizing the HCO⁺/HOC⁺ system. The coupled-cluster (CC) method, particularly with single, double, and perturbative triple excitations (CCSD(T)), has been widely employed to achieve high accuracy. aip.orgresearchgate.net These methods, in conjunction with large correlation-consistent basis sets (up to septuple-zeta quality), have provided benchmark-quality results. aip.orgnih.gov
Researchers have utilized the CCSD(T) method to meticulously map the potential energy surface of the HCO⁺/HOC⁺ system. aip.orgnih.gov These calculations confirm that both the formyl and isoformyl cations possess linear equilibrium structures. aip.org The isoformyl cation (HOC⁺) is consistently found to be less stable than the this compound (HCO⁺), with a computed energy difference of approximately 14,120 cm⁻¹ (about 169 kJ/mol). nih.gov Furthermore, the energy barrier for the isomerization from HCO⁺ to HOC⁺ has been determined to be around 26,870 cm⁻¹ (approximately 321 kJ/mol). nih.govaanda.org
To enhance the accuracy of these calculations, corrections for core-electron correlation and effects beyond the standard CCSD(T) level, such as those from full triple (CCSDT) and quadruple (CCSDTQ) excitations, have also been considered. aip.org These highly accurate calculations are essential for refining the understanding of the molecular parameters and for providing reliable data for spectroscopic studies. aip.orgaip.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has also been applied to study the this compound and related systems, offering a computationally less demanding alternative to coupled-cluster methods. osti.govacs.org Various DFT functionals, including hybrid functionals like B3LYP and PBE0, as well as non-local functionals, have been used to investigate the transformation of protonated carbon monoxide to the this compound. osti.govacs.org
Studies have shown that hybrid and non-local Becke's exchange-based DFT methods can produce activation energies that are in quantitative agreement with high-level ab initio calculations when a large basis set, such as 6-311++G(3df,3pd), is employed. osti.gov DFT methods have also been utilized within the Car-Parrinello molecular dynamics (CPMD) scheme to simulate the behavior of the this compound in condensed phases. acs.org For instance, the HCTH functional has been shown to provide results for geometries, frequencies, and reaction heats that are comparable to second-order Møller-Plesset perturbation theory (MP2). acs.org
Potential Energy Surface (PES) Mapping and Characterization
The potential energy surface (PES) of the [H,C,O]⁺ system has been extensively mapped using high-level ab initio methods like CCSD(T). aip.orgnih.gov These mappings are crucial for understanding the dynamics of the isomerization reaction between HCO⁺ and HOC⁺. The minimum energy path for the isomerization has been calculated, revealing that the transition state occurs at an HCO valence angle of approximately 67°. aip.org
The PES has also been investigated in the context of ion-molecule reactions, such as the interaction between HCO⁺ and helium, which is important for understanding collisional relaxation and pressure broadening in astrophysical environments. aip.orgarxiv.org For these interactions, multi-dimensional PESs have been constructed using explicitly correlated coupled-cluster methods. aip.orgarxiv.org Similarly, the PES for the reaction between HCO⁺/HOC⁺ and hydrogen atoms has been constructed using quadratic configuration interaction with single and double excitations (QCISD) to study reaction dynamics. anu.edu.au
Equilibrium Structural Parameter Determination
Theoretical calculations have been instrumental in determining the precise equilibrium structural parameters (bond lengths and angles) for both the formyl and isoformyl cations. These parameters are crucial for interpreting experimental spectroscopic data.
Extensive calculations at the CCSD(T) level with large correlation-consistent basis sets (aug-cc-pVnZ where n=Q, 5, 6, 7) have been performed to obtain highly accurate structural parameters. aip.org By combining theoretical vibration-rotation corrections with experimental ground-state rotational constants, refined equilibrium structures have been derived. aip.org
The table below summarizes some of the key theoretical findings for the ground electronic state (X̃ ¹Σ⁺) of the formyl and isoformyl cations.
| Parameter | HCO⁺ | HOC⁺ | Method | Reference |
| Energy Relative to HCO⁺ (cm⁻¹) ** | 0 | 14,120 | CCSD(T)/aug-cc-pVnZ (n up to 7) | aip.orgnih.gov |
| Isomerization Barrier (cm⁻¹) ** | 26,870 | - | CCSD(T)/aug-cc-pV6Z | aip.org |
| rₑ(H-C/H-O) (Å) | 1.0919 | 0.9899 | CCSD(T)/extrapolated | aip.org |
| rₑ(C-O) (Å) | 1.1058 | 1.1544 | CCSD(T)/extrapolated | aip.org |
These theoretically determined parameters are in excellent agreement with available experimental data and provide a solid foundation for further spectroscopic and dynamic studies. aip.org
Molecular Dynamics Simulations of this compound Reactivity
Molecular dynamics simulations, particularly those that incorporate electronic structure calculations "on the fly," provide a powerful tool for investigating the reactivity of the this compound in complex environments.
Ab Initio Molecular Dynamics in Condensed Phases
Ab initio molecular dynamics (AIMD) simulations, often employing DFT within the Car-Parrinello (CPMD) framework, have been used to study the this compound in condensed phases, such as superacid solutions. acs.orgresearchgate.net These simulations allow for the investigation of reaction mechanisms and free energy profiles in a dynamic, solvated environment. acs.org
One notable study employed AIMD to investigate the formation of the this compound in an SbF₅/HF superacid solution. acs.org The simulations revealed that the formation of HCO⁺ is favored in a 1:1 SbF₅/HF mixture. acs.org Interestingly, these simulations found no evidence for the formation of the isothis compound (COH⁺) or the protoformyl dication (HCOH²⁺) under these conditions, suggesting that proposed mechanisms involving these species are unlikely. acs.org
AIMD simulations have also been used to study the reactivity of the this compound in other contexts, such as its interaction with methanol (B129727) clusters, which is relevant to interstellar chemistry. aanda.org These simulations can reveal detailed, step-by-step reaction pathways that are not accessible through static calculations alone. aanda.org The use of AIMD provides a microscopic view of reaction dynamics, offering deeper insights into experimental observations. acs.org
Free Energy Profile Analysis of Reaction Pathways
Computational chemistry, particularly through methods like ab initio molecular dynamics, has been instrumental in exploring the reaction mechanisms involving the this compound. The analysis of free energy profiles provides a quantitative measure of a reaction's feasibility and the stability of its intermediates.
One significant area of investigation has been the formation of the this compound from carbon monoxide (CO) in superacid solutions, such as a mixture of antimony pentafluoride (SbF₅) and hydrogen fluoride (B91410) (HF). Ab initio molecular dynamics simulations have been employed to map the free energy profiles for various potential reaction pathways for CO within this superacid medium. acs.org These studies have shown that the formation of the this compound is highly dependent on the concentration of the superacid components. acs.org
Specifically, the formation of HCO⁺ is found to be optimally favored in a 1:1 molar ratio of SbF₅ to HF. acs.org In contrast, simulations using a 4% solution of SbF₅ in HF did not show any minimum in the free energy curve, indicating that this compound formation was not observed under those conditions. acs.org Furthermore, these computational investigations have found no evidence for the formation of the less stable isothis compound (HOC⁺) or the protoformyl dication (HCOH²⁺) in these superacid systems, suggesting these species are not stable intermediates along the reaction coordinate. acs.org The free energy required for alternative reaction pathways, such as the formation of H(F)CO, was found to be very large, making them unlikely. acs.org This highlights the capability of free energy profile analysis to discern the most probable reaction mechanisms and the specific conditions required for the formation of species like the this compound.
Thermochemical and Kinetic Studies
Thermochemical and kinetic data provide the fundamental energetic parameters that govern the behavior of the this compound and its isomer. Computational studies have been pivotal in determining these values, which are often difficult to measure experimentally.
Isomerization Energy Barriers (HCO⁺ ⇌ HOC⁺)
The this compound (HCO⁺) and its higher-energy isomer, the isoformyl or isocyano cation (HOC⁺), are separated by a significant energy barrier, which prevents spontaneous interconversion under normal conditions. The height of this barrier is a critical parameter in models of interstellar chemistry, where both isomers are observed. Various theoretical methods have been used to calculate this value, leading to a range of estimates.
Early calculations predicted substantial barriers for the unimolecular isomerization, ranging from 27 to 73 kcal/mol, which is sufficient to ensure that both isomers can exist as distinct species. yorku.ca More specific calculations have placed the classical potential energy barrier for the HOC⁺ → HCO⁺ isomerization at approximately 155.6 kJ/mol (about 37.2 kcal/mol). anu.edu.au Another study reported a classical barrier height for proton exchange of 76.7 ± 1.0 kcal/mol. researchgate.net
The presence of a catalyst can substantially lower this barrier. For instance, the isomerization can be catalyzed by molecules like H₂, which facilitate the proton transfer. yorku.caaip.org For the H₂-catalyzed reaction, high-level calculations [CCSD(T)] have found that the energy barrier is virtually nonexistent when referenced against the non-interacting reactants. aip.org However, when referenced to the activated complex, a barrier of 11.9 kcal/mol is still present. aip.org This catalytic action is crucial in environments like the interstellar medium, where it can alter the relative abundances of the two isomers. researchgate.netaip.org
| Barrier Height (kcal/mol) | Barrier Height (kJ/mol) | Context / Method | Source |
|---|---|---|---|
| ~37.2 | 155.6 | Classical potential energy barrier (unimolecular) | anu.edu.au |
| 76.7 ± 1.0 | ~321 | Classical barrier for proton exchange | researchgate.net |
| 27 - 73 | ~113 - 305 | Unimolecular isomerization of isolated high-energy forms | yorku.ca |
| 11.9 | ~49.8 | H₂-catalyzed, referenced to the activated complex [CCSD(T)] | aip.org |
Proton Affinity and Relative Stabilities
The relative stabilities of HCO⁺ and HOC⁺ are directly related to the proton affinity (PA) of carbon monoxide at its carbon and oxygen atoms, respectively. The this compound, HCO⁺, is the more stable of the two isomers. anu.edu.au
The proton affinity of CO, leading to the formation of the more stable this compound (HCO⁺), is approximately 142.0 kcal/mol (around 594 kJ/mol). ajol.info This relatively high value indicates a strong attraction between the CO molecule and a proton. ajol.info In contrast, the formation of the less stable isothis compound (HOC⁺) is associated with a lower proton affinity. ajol.info Theoretical calculations place the HOC⁺ isomer approximately 37.8 ± 0.5 kcal/mol higher in energy than HCO⁺ at 0 K. researchgate.net
The concept of a second proton affinity of CO can be considered, which corresponds to the energy released when a proton adds to the oxygen atom of an already C-protonated molecule (an unlikely event, but a useful theoretical construct), or more practically, the proton affinity of the oxygen end of CO. This value is significantly lower, reflecting the reduced stability of HOC⁺. ajol.info One study reports a "second proton affinity" of approximately 101.9 kcal/mol. ajol.info The substantial difference in these proton affinity values underscores the differing stabilities and reactivity of the two isomers. ajol.info Other computational approaches have calculated the proton affinity of CO to be in the range of 450 to 600 kJ/mol (~107 to 143 kcal/mol), consistent with these findings. chemrxiv.org
| Parameter | Value (kcal/mol) | Value (kJ/mol) | Description | Source |
|---|---|---|---|---|
| Proton Affinity of CO (forming HCO⁺) | ~142.0 | ~594 | Energy released upon protonation of CO at the carbon atom. | ajol.info |
| Proton Affinity of CO (forming HOC⁺) | ~101.9 | ~426 | Energy released upon protonation of CO at the oxygen atom (reported as "second proton affinity"). | ajol.info |
| Relative Energy (HOC⁺ vs. HCO⁺) | 37.8 ± 0.5 | ~158 | Energy difference between HOC⁺ and the more stable HCO⁺ isomer at 0 K. | researchgate.net |
Reaction Energetics of this compound Pathways
The this compound is a potent electrophile and Brønsted acid, and the energetics of its reactions have been explored computationally. researchgate.net Studies on the gas-phase reactions between the this compound and aromatic compounds like toluene (B28343), cumene, and p-cresol (B1678582) have shown a competition between two primary pathways: electrophilic acylation and proton transfer. researchgate.netscielo.br
Theoretical calculations at the MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) level of theory revealed that for toluene, proton transfer is the thermodynamically preferred pathway. researchgate.net The acylation of the aromatic ring to form a Wheland complex is higher in energy by a ΔH of 11.7 kcal/mol compared to protonation. researchgate.netscielo.br When considering the Gibbs free energy at 298.15 K (ΔG), this preference for protonation becomes even more pronounced, at 22.3 kcal/mol lower in energy than acylation. scielo.br Even with the addition of electron-releasing groups on the aromatic ring, which are expected to favor acylation, proton transfer remains the more stable thermodynamic outcome, although the energy gap is reduced. researchgate.net
The energetics of forming the this compound and its related species have also been a subject of computational investigation. Different density functional theory (DFT) functionals, such as BLYP and HCTH, yield different formation energies when compared to higher-level MP2 calculations. acs.org It has been noted that the BLYP functional tends to overestimate the formation energy for the HCO⁺ cation. acs.org Furthermore, calculations consistently show that the energy barrier for the formation of the protoformyl dication (HCOH²⁺) from either HCO⁺ or HOC⁺ is prohibitively high, indicating this is not a viable pathway. acs.org
| Reaction Pathway | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG₂₉₈.₁₅K) | Note | Source |
|---|---|---|---|---|
| Proton Transfer | Reference (0.0 kcal/mol) | Reference (0.0 kcal/mol) | Thermodynamically preferred pathway. | researchgate.netscielo.br |
| Acylation | +11.7 kcal/mol | +22.3 kcal/mol | Higher in energy compared to proton transfer. | researchgate.netscielo.br |
Experimental Methodologies for Formyl Cation Generation and Stabilization
Gas-Phase Generation Techniques
In the gas phase, the formyl cation is readily generated and has been extensively studied using spectroscopic methods. acs.org
Chemical Ionization Methods (e.g., Methanol (B129727), Acetaldehyde)
Chemical ionization is a common method for producing the this compound in the gas phase. This technique involves the ionization of precursor molecules like methanol or acetaldehyde (B116499). acs.org For instance, the fragmentation of the methyl formate (B1220265) cation following ionization can produce the this compound (m/z 29). colorado.edu Gas-phase ion chemistry techniques, often employing mass spectrometry, are utilized to investigate the fundamental properties and reactivity of ions like the this compound. colorado.edu
Pulsed Electrical Discharge in Supersonic Expansions
A powerful technique for generating cold, isolated ions in the gas phase is through a pulsed electrical discharge in a supersonic expansion. aip.orgresearchgate.net In this method, a gas mixture, typically containing a small percentage of hydrogen (H₂) or deuterium (B1214612) (D₂) and carbon monoxide (CO) in a carrier gas like argon or neon, is subjected to a pulsed electrical discharge. aip.org This process creates a variety of ions, including the this compound. The subsequent supersonic expansion rapidly cools the ions to very low rotational and vibrational temperatures, which is advantageous for high-resolution spectroscopy. aip.orgrsc.org The ions are then typically directed into a time-of-flight mass spectrometer for mass selection and further study. aip.org
| Precursor Gas Mixture Components | Carrier Gas | Resulting Ions Studied |
| Hydrogen (H₂) or Deuterium (D₂) and Carbon Monoxide (CO) | Argon (Ar) or Neon (Ne) | HCO⁺, DCO⁺, H⁺(CO)₂, D⁺(CO)₂ |
| Acetic acid or deuterated acetic acid seeded in N₂O | N₂O | CH₃CO₂⁻, CD₃CO₂⁻ |
| N₂O passed over formic acid solution | N₂O | HCO₂⁻, DCO₂⁻ |
This table summarizes precursor gas mixtures used in pulsed electrical discharge sources to generate various ions for spectroscopic studies. aip.orgrsc.org
Radiation-Induced Ionization Processes
Radiation-induced ionization is another significant pathway for the formation of the this compound, particularly relevant in astrophysical contexts. aip.orgradioprotection.org In interstellar molecular clouds, the ionization of molecules by cosmic rays or X-rays is a primary mechanism for ion formation. aip.orgradioprotection.orgnih.gov For example, the interaction of ionizing radiation with water molecules can produce reactive species that subsequently react with other molecules. radioprotection.org The direct ionization of molecules like formic acid by X-rays can lead to the formation of the this compound, among other products. researchgate.net The this compound's high abundance and large dipole moment make it a crucial tracer for conditions in the interstellar medium. aip.org
Condensed-Phase Synthesis and Isolation
The generation and stabilization of the this compound in the condensed phase are considerably more challenging due to its extreme electrophilicity and reactivity towards even weak nucleophiles. acs.org
Utilization of Superacidic Media (e.g., HF-SbF₅ systems)
Superacids, such as a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), provide an environment acidic enough to protonate extremely weak bases like carbon monoxide, leading to the formation of the this compound. nih.gov The spectroscopic observation of the this compound in a liquid superacid was achieved by reacting CO with HF-SbF₅ under pressure. nih.gov In this system, an equilibrium exists between dissolved CO, the this compound, and its adduct with the counterion. nih.gov The use of superacids has been instrumental in generating and characterizing numerous highly reactive cationic species. uni-muenchen.deuni-muenchen.de
| Superacid System | Precursor | Method | Observation Technique |
| HF-SbF₅ | Carbon Monoxide (CO) | Reaction under pressure | Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy |
| HF/AsF₅ and HF/SbF₅ | 2,3-butanedione | Reaction in anhydrous hydrogen fluoride | Single-crystal X-ray diffraction, Raman spectroscopy |
| Trifluoromethanesulfonic acid | Toluene (B28343) and CO | Batch reactor | Not specified |
This table details the use of various superacid systems for the generation and study of cations. nih.govuni-muenchen.deresearchgate.net
Stabilization in Unconventional Solvents at Low Temperatures
To overcome the high reactivity of the this compound in condensed phases, researchers have turned to unconventional, weakly nucleophilic solvents at low temperatures. acs.org A significant breakthrough was the synthesis and isolation of a salt of the this compound, [HCO][Sb₂F₁₁], by using the refrigerant 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) as the solvent. acs.orgresearchgate.net The reaction of formyl fluoride (HCOF) with an excess of SbF₅ in R-134a at low temperatures allowed for the stabilization and crystallization of the this compound salt, enabling its characterization by single-crystal X-ray diffraction and vibrational spectroscopy. acs.org The choice of a non-protic, low-basicity solvent is crucial to prevent side reactions and decomposition of the highly electrophilic cation. acs.orguni-muenchen.de The use of liquid sulfur dioxide (SO₂) has also proven effective in stabilizing other superelectrophilic species that are unstable in conventional superacids. uni-muenchen.de
Formation within Matrix Isolation Environments
The generation and stabilization of the highly reactive this compound (HCO⁺) in a condensed phase for spectroscopic study have been achieved using matrix isolation techniques. This method involves trapping the cation within a large excess of an inert solid, typically a noble gas or para-hydrogen, at cryogenic temperatures. The inert matrix environment isolates the ions from one another, preventing reactions and allowing for detailed spectroscopic characterization.
A notable example of this compound generation in a matrix environment involves the formation of the protonated carbon monoxide dimer, H⁺(CO)₂. In these studies, a mixture of carbon monoxide (CO) and normal hydrogen (n-H₂) or deuterium (n-D₂) diluted in a large excess of para-hydrogen (p-H₂) is deposited onto a cryogenic surface, typically at around 3 K. During the deposition process, the mixture is subjected to electron bombardment. This ionization method leads to the formation of various ionic species, including H⁺(CO)₂, which is effectively a this compound core with a CO molecule attached.
The identification of the generated species is accomplished through infrared (IR) spectroscopy. The vibrational frequencies of the trapped ions are measured and compared with theoretical predictions from high-level ab initio calculations. For instance, in a para-hydrogen matrix, different isomers of H⁺(CO)₂ have been identified based on their distinct IR absorption bands. The formation of higher-energy, less symmetric isomers is often observed, suggesting that the isolation process can be kinetically controlled. In these structures, the HCO⁺ moiety remains an intact and identifiable core ion.
The choice of the matrix material is crucial and can influence the vibrational frequencies of the trapped ion due to matrix-ion interactions. While para-hydrogen has been successfully used, other inert gases like neon and argon are also common in matrix isolation studies of ions. The generation of ions in these matrices can be achieved through various methods, including the co-deposition of a precursor molecule with microwave-discharged neon or argon, or through the in-situ photolysis or radiolysis (e.g., with X-rays) of a suitable precursor isolated in the matrix.
The table below summarizes the key findings from a study on the formation of the deuterated protonated carbon monoxide dimer, D⁺(CO)₂, a complex containing the this compound core, within a para-hydrogen matrix.
| Species | Matrix | Precursors | Generation Method | Observed Vibrational Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|---|
| D⁺(CO)₂ (Isomer 1) | para-Hydrogen | CO, n-D₂ | Electron bombardment during deposition | 2100.8 | C-O stretch |
| D⁺(CO)₂ (Isomer 1) | para-Hydrogen | CO, n-D₂ | Electron bombardment during deposition | 2238.2 | C-O stretch |
| D⁺(CO)₂ (Isomer 2) | para-Hydrogen | CO, n-D₂ | Electron bombardment during deposition | 2084.7 | C-O stretch |
| D⁺(CO)₂ (Isomer 2) | para-Hydrogen | CO, n-D₂ | Electron bombardment during deposition | 2312.4 | C-O stretch |
These experimental methodologies in matrix isolation environments provide a powerful tool for the direct observation and spectroscopic characterization of the this compound and its complexes, offering critical insights into its structure and bonding.
Advanced Spectroscopic Characterization of the Formyl Cation
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of the formyl cation. As a linear molecule, it possesses three fundamental vibrational modes: the symmetric C-H stretch (ν₁), the degenerate bending mode (ν₂), and the asymmetric C-O stretch (ν₃).
Infrared spectroscopy is a primary tool for investigating the vibrational transitions of HCO⁺.
Gas Phase: The first infrared studies on gas-phase HCO⁺ identified its fundamental vibrational frequencies. aip.org High-resolution experiments have precisely measured the band origins for the C–H stretch (ν₁), the bend (ν₂), and the C–O stretch (ν₃) at approximately 3088.7 cm⁻¹, 829.7 cm⁻¹, and 2183.9 cm⁻¹, respectively. aip.org The environment can influence these frequencies; for instance, the vibrational predissociation spectrum of the He–HCO⁺ complex shows the ν₁ transition red-shifted by 12.4 cm⁻¹ to 3076.313 cm⁻¹. aip.org Similarly, in an H₂–HCO⁺ complex, the C–H stretch is observed at a significantly red-shifted value of 2840 cm⁻¹. aip.orgaip.org These shifts provide insight into the intermolecular interactions between the cation and its environment. Gas-phase ions for these studies are often generated in supersonic molecular beams via pulsed electrical discharge and analyzed with techniques like infrared laser photodissociation spectroscopy. aip.orgresearchgate.net
Condensed Phase: Spectroscopic observation of the this compound in a condensed phase was a significant challenge due to its high reactivity. It was successfully generated and observed in the liquid superacid hydrofluoric acid-antimony pentafluoride (HF-SbF₅) under pressure. nih.gov More recently, the synthesis and isolation of the [HCO][Sb₂F₁₁] salt at low temperatures in an inert solvent (1,1,1,2-tetrafluoroethane) has allowed for detailed characterization in the solid state. acs.org In this solid-state environment, the ν(C≡O) frequency was observed via IR spectroscopy and compared to values from the gas phase and superacid solutions. acs.org This work helps to understand the stabilization of the cation in the solid state through interactions with the counter-ion. acs.org
Table 1: Comparison of HCO⁺ Vibrational Frequencies in Different Phases
| Vibrational Mode | Gas Phase (Free HCO⁺) | Gas Phase (He-HCO⁺) | Condensed Phase ([HCO][Sb₂F₁₁]) | Source |
|---|---|---|---|---|
| ν₁ (C-H Stretch) | 3088.7 cm⁻¹ | 3076.3 cm⁻¹ | 2776 cm⁻¹ | aip.orgaip.orgacs.org |
| ν₂ (Bend) | 829.7 cm⁻¹ | - | 821 cm⁻¹ | aip.orgacs.org |
| ν₃ (C-O Stretch) | 2183.9 cm⁻¹ | - | 2133 cm⁻¹ | aip.orgacs.org |
Raman spectroscopy provides complementary information to IR spectroscopy based on the inelastic scattering of monochromatic light. For the this compound, low-temperature Raman spectra were successfully recorded for its solid salt, [HCO][Sb₂F₁₁]. acs.org The data, when compared with quantum chemical calculations, provided a deeper understanding of the cation's vibrational properties and its stabilization by the weakly coordinating [Sb₂F₁₁]⁻ anion. acs.org The observed frequencies in the Raman spectrum are consistent with those found in the IR spectrum, as expected for a molecule with no center of symmetry. acs.org
Table 2: Selected Vibrational Frequencies of [HCO][Sb₂F₁₁] from Low-Temperature Spectroscopy
| Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Source |
|---|---|---|---|
| ν(C-H) | 2776 | 2778 | acs.org |
| ν(C≡O) | 2133 | 2133 | acs.org |
| δ(HCO) | 821 | 822 | acs.org |
Hot band spectroscopy involves observing transitions that originate from vibrationally excited states rather than the ground state. These studies are crucial for understanding the potential energy surface away from the equilibrium geometry.
Mid-infrared spectra of HCO⁺, generated in a glow discharge, have been recorded using advanced techniques like velocity modulation with heterodyne detection. researchgate.netacs.orgnih.gov These experiments allowed for the measurement of numerous hot bands, including transitions such as 11¹0–01¹0, 12⁰0–02⁰0, and 20⁰0–10⁰0. researchgate.netnih.gov The analysis of these hot bands, combined with previous rotationally resolved spectra, led to a new, more comprehensive set of spectroscopic constants for the this compound. acs.orgnih.gov Furthermore, by fitting the relative intensities of the spectral lines, rotational and vibrational temperatures for each mode were determined, providing insight into the conditions within the plasma where the ion was formed. researchgate.netnih.gov
The vibrational modes of HCO⁺ are well-characterized:
ν₁ (C-H stretch): A high-frequency stretch primarily involving the hydrogen atom.
ν₂ (Bending): A degenerate, lower-frequency bending motion that breaks the molecule's linearity.
ν₃ (C-O stretch): A high-frequency stretch primarily involving the carbon and oxygen atoms.
Analysis of these modes and their overtones and combinations through hot band spectroscopy provides a detailed map of the ion's vibrational energy manifold. aip.orgresearchgate.net
Table 3: Vibrational and Rotational Temperatures of HCO⁺ in a Glow Discharge from Hot Band Spectroscopy
| Parameter | Value | Source |
|---|---|---|
| Rotational Temperature (T_rot) | 434 ± 7 K | researchgate.netnih.gov |
| Vibrational Temperature (T₁, ν₁) | 3300 ± 240 K | researchgate.netnih.gov |
| Vibrational Temperature (T₂, ν₂) | 841 ± 15 K | researchgate.netnih.gov |
| Vibrational Temperature (T₃, ν₃) | 3157 ± 68 K | researchgate.netnih.gov |
While the harmonic oscillator model provides a first approximation, real molecular vibrations are anharmonic. Anharmonicity describes the deviation of a molecular potential energy surface from a perfect quadratic form. This is crucial for accurately describing overtone frequencies and interactions between vibrational modes, such as Fermi resonance.
High-level ab initio calculations using coupled-cluster theory have been employed to determine an accurate potential energy surface for the HCO⁺/HOC⁺ system. aip.org From this surface, vibration-rotation energy levels were predicted using a variational approach. aip.org These theoretical predictions show excellent agreement with experimental data, reproducing observed vibration-rotation energies to within approximately 2.3 cm⁻¹ and effective rotational constants to within 1.7 MHz. aip.org This strong correlation between theory and experiment validates the calculated potential energy surface and allows for the reliable prediction of spectroscopic properties. aip.org
Anharmonic calculations have also been used to explore the Fermi resonance interaction between the first H⁺ bend overtone (2ν₂) and the C-O stretch (ν₃). aip.org Theoretical studies show that this interaction can be modulated by solvating the HCO⁺ ion with rare gas atoms. aip.org The agreement between these anharmonic calculations and experimental results from various spectroscopic methods is generally good, providing a powerful synergy between theory and experiment for understanding the detailed dynamics of the this compound. aip.orgaip.org
Hot Band Spectroscopy and Vibrational Modes Analysis
Rotational Spectroscopy
Rotational spectroscopy provides highly precise information about the molecular structure and bond lengths by probing the transitions between quantized rotational energy levels.
As a polar molecule, the this compound has a pure rotational spectrum that can be observed in the microwave and far-infrared regions. aip.org These studies have been fundamental since the initial detection of HCO⁺ in interstellar space. Numerous high-resolution microwave spectroscopy experiments have been performed on HCO⁺ in its ground and various vibrationally excited states. aip.orgaip.org This has resulted in the determination of highly accurate rotational constants (B), centrifugal distortion constants (D), and consequently, precise structural parameters. aip.org
By combining experimental ground-state rotational constants from microwave spectroscopy with vibration-rotation corrections from high-level ab initio calculations, a new estimate for the equilibrium structure of HCO⁺ has been derived. aip.org
Table 4: Structural and Rotational Parameters for HCO⁺
| Parameter | Value | Method | Source |
|---|---|---|---|
| rₑ (C-H) | 1.09198 Å | Microwave Spectroscopy & Ab Initio Calculation | aip.org |
| rₑ (C-O) | 1.10562 Å | Microwave Spectroscopy & Ab Initio Calculation | aip.org |
| B″ (Ground State) | 0.2900 ± 0.0002 cm⁻¹ | IR Spectroscopy (He-HCO⁺) | aip.org |
| D″ (Ground State) | (1.00 ± 0.06)×10⁻⁵ cm⁻¹ | IR Spectroscopy (He-HCO⁺) | aip.org |
Determination of Rotational Constants and Molecular Geometries
The this compound possesses a linear equilibrium geometry, a fact confirmed by numerous spectroscopic and computational studies. scielo.brresearchgate.netyoutube.com The precise determination of its rotational constants and bond lengths provides fundamental data for astrophysical searches and for benchmarking theoretical models.
High-resolution spectroscopic studies, often combining experimental data with ab initio calculations, have yielded highly accurate structural parameters. For instance, an extensive analysis of rovibrational spectra led to an estimated equilibrium structure. researchgate.net Ab initio calculations using coupled-cluster approaches with large basis sets have further refined these geometries, taking into account various effects like core-electron correlation and relativistic contributions. nih.govaip.org These theoretical studies are crucial as they provide data for the this compound and its less stable isomer, the isothis compound (HOC⁺). nih.govaip.org Computational studies at the MP2(full)/6-31G(d,p) level also confirm the linear geometry of the this compound. scielo.brresearchgate.net
The equilibrium bond lengths are a key outcome of these studies. Combining experimental ground-state rotational constants with theoretical vibration-rotation corrections has allowed for a precise determination of the equilibrium structure. researchgate.net
Table 1: Determined Molecular Geometries of the this compound (HCO⁺)
| Method | rₑ(C-H) [Å] | rₑ(C-O) [Å] | Reference |
|---|---|---|---|
| Ab initio (Coupled-Cluster) | 1.0919 | 1.1058 | nih.gov |
| Ab initio (CCSD(T)/cc-pVQZ) & Experimental | 1.09198 | 1.10562 | researchgate.netaip.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct observation of the this compound in the condensed phase, particularly in solution, has been a significant challenge. However, its characterization was successfully achieved in superacidic media. nih.govacs.org The cation was generated by reacting carbon monoxide with the liquid superacid hydrofluoric acid-antimony pentafluoride (HF-SbF₅) under high pressure. nih.gov
In these experiments, the this compound was observed by ¹³C NMR spectroscopy. nih.govacs.org At low pressure and room temperature, HCO⁺ exhibits a single peak at 145 ppm in the proton-coupled ¹³C NMR spectrum. acs.org A key feature of these NMR experiments was the absence of observable ¹³C-¹H scalar coupling, which indicates a rapid exchange of the proton with the superacidic solution. acs.org Attempts to observe the this compound at low temperatures (-80°C) in other superacid systems like CF₃SO₃H + SbF₅ + SO₂ClF were unsuccessful, with only exchanging ¹³CO being detected. worldscientific.comacs.org This suggests that the stability and observability of the cation are highly dependent on the specific superacid system and conditions. acs.org
Mass Spectrometric Techniques
Mass spectrometry is a powerful tool for studying gas-phase ions like the this compound. Various specialized techniques have been employed to probe its formation, stability, and structure.
Photoionization Mass Spectrometry
Photoionization mass spectrometry (PIMS) has been instrumental in determining the thermochemical properties of the this compound. This technique involves ionizing precursor molecules with photons of well-defined energy and analyzing the resulting ions. By measuring the appearance energy of HCO⁺ from different precursor molecules (HCOR), the heat of formation for the this compound can be derived. researchgate.netnist.govaip.org
A study utilizing dissociative photoionization mass spectrometry measured the ionization energies and HCO⁺ appearance energies from a series of organic compounds to establish a precise 298 K heat of formation for the gas-phase this compound of 825.6 ± 2.7 kJ mol⁻¹. researchgate.net This value is crucial for calculating the absolute proton affinity of carbon monoxide. researchgate.netaip.org However, discrepancies have been noted between values obtained from PIMS appearance potential measurements and those from gas-phase proton transfer equilibria studies, which is attributed to a significant activation energy barrier for the dissociation of HCOR due to the substantial geometry change upon forming the linear HCO⁺ ion. aip.org
Mass-Selected Infrared Photodissociation Spectroscopy
Mass-selected infrared photodissociation (IRPD) spectroscopy is a versatile technique for obtaining vibrational spectra of gas-phase ions. In this method, ions of a specific mass-to-charge ratio are selected, trapped, and then irradiated with a tunable infrared laser. ustc.edu.cnmpg.de If the laser frequency is resonant with a vibrational mode of the ion, it absorbs one or multiple photons, leading to dissociation. mpg.de The resulting fragment ions are detected, and their yield as a function of laser wavelength provides the infrared spectrum of the parent ion. ustc.edu.cnrsc.org
This technique has been applied to study the this compound, often complexed with a weakly bound "tag" atom like argon or neon. aip.org The tag atom is easily dissociated upon absorption of a single IR photon, making it a sensitive probe for the ion's vibrational spectrum. For example, the HCO⁺Ar complex has been studied, revealing the C-H stretch at 2815 cm⁻¹ and the carbonyl stretch at 2135 cm⁻¹. aip.org This method allows for the characterization of the ion's structure without interference from other species present in the source. aip.orgresearchgate.net
Matrix Isolation Spectroscopy
Matrix isolation is an experimental technique used to study reactive species by trapping them in a rigid, inert matrix at cryogenic temperatures. mdpi.comacs.org This environment prevents the species from reacting with each other, allowing for detailed spectroscopic characterization. mdpi.com
For the this compound and related species like the formyl radical, the matrix, typically a noble gas like argon or neon, provides an inert cage. mdpi.comaccessscience.com The trapped species can then be probed using various spectroscopic methods, most commonly Fourier Transform Infrared (FTIR) spectroscopy. mdpi.comacs.org Infrared spectroscopy of matrix-isolated species provides precise data on vibrational frequencies. mdpi.com While much of the matrix isolation work has focused on the neutral formyl radical (HCO), the principles are directly applicable to the study of ions. mdpi.com By co-depositing a suitable precursor with the matrix gas and using methods like electron bombardment or vacuum ultraviolet photolysis, ions such as the this compound can be generated and trapped for spectroscopic analysis. aip.orgmdpi.com This approach complements gas-phase studies by providing a different environment and often yielding sharper spectral features.
Mechanistic Investigations of Formyl Cation Reactivity
Electrophilic Formylation Reactions
Electrophilic formylation reactions involve the substitution of an atom, typically hydrogen, on an electron-rich substrate with a formyl group. The formyl cation, or a precursor that generates it in situ, acts as the key electrophile in these transformations.
Gattermann-Koch Reaction Mechanisms
The initial and critical step in the Gattermann-Koch reaction is the generation of the reactive electrophilic species from the formylating reagents. byjus.compurechemistry.org Carbon monoxide, acting as a Lewis base, reacts with a proton from hydrogen chloride. byjus.com This results in the formation of a positively charged species, which is then activated by the Lewis acid catalyst, aluminum chloride. byjus.com While formyl chloride was once thought to be an intermediate, it is now believed that the this compound ([HCO]⁺) is the active electrophile that reacts directly with the aromatic substrate. vedantu.comwikipedia.org The Lewis acid facilitates the formation of this highly reactive cation. numberanalytics.com
In superacid systems like SbF₅/HF, ab initio molecular dynamics simulations have shown that the formation of the this compound is favored, while the existence of the isothis compound (COH⁺) or the protoformyl dication (HCOH²⁺) is unlikely. acs.org
The generated this compound, being a potent electrophile, attacks the electron-rich π-system of the aromatic ring. byjus.comvaia.com This step is a characteristic electrophilic aromatic substitution. byjus.com The aromatic compound acts as a nucleophile, donating a pair of electrons to the this compound. byjus.com For substituted aromatic rings, the attack generally occurs at positions activated by electron-donating groups, typically the ortho and para positions. purechemistry.org
The electrophilic attack of the this compound on the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vaia.comgeeksforgeeks.org In this intermediate, the positive charge is delocalized across the aromatic ring, which is crucial for the reaction to proceed. vaia.com The temporary loss of aromaticity is a high-energy state, but the resonance stabilization of the arenium ion lowers the activation energy for its formation. vaia.com The final step involves the loss of a proton from the arenium ion, which restores the aromaticity of the ring and yields the formylated product. numberanalytics.com This deprotonation is typically facilitated by a weak base present in the reaction mixture, such as the [AlCl₄]⁻ anion. byjus.com
Table 1: Key Steps in the Gattermann-Koch Reaction
| Step | Description | Key Species Involved |
| 1. Activation | Generation of the this compound from carbon monoxide and hydrogen chloride, facilitated by a Lewis acid catalyst. | CO, HCl, AlCl₃, [HCO]⁺ |
| 2. Electrophilic Attack | The this compound attacks the electron-rich aromatic ring. | Aromatic Substrate, [HCO]⁺ |
| 3. Arenium Ion Formation | Formation of a resonance-stabilized carbocation intermediate (arenium ion). | Arenium Ion |
| 4. Deprotonation | Loss of a proton to restore aromaticity and form the final aldehyde product. | Aromatic Aldehyde, H⁺ |
Electrophilic Attack on Aromatic Rings
Competition Between Proton Transfer and Acylation in Gas-Phase Reactions
In the gas phase, the reactivity of the this compound with aromatic compounds can lead to two competing pathways: electrophilic acylation (formylation) and proton transfer. Theoretical calculations have shown that for substrates like toluene (B28343), cumene, and p-cresol (B1678582), proton transfer from the this compound to the aromatic ring is thermodynamically favored over acylation. researchgate.net This suggests that the this compound can act as a Brønsted acid in addition to its role as a Lewis acid (electrophile). researchgate.net
The competition between these two pathways is influenced by the nature of the substrate and the reaction conditions. For instance, in the gas-phase reactions of protonated methoxymethyl-substituted benzaldehydes and acetophenones, an ion/molecule complex is formed, which can then undergo rearrangement and elimination, highlighting the intricate balance of competing reaction channels. core.ac.uk The study of these gas-phase reactions provides fundamental insights into the intrinsic reactivity of the this compound.
Substrate Scope and Selectivity in Formylation Reactions
The Gattermann-Koch reaction is generally most effective for alkylbenzenes. thermofisher.com It is not applicable to phenol (B47542) and phenol ether substrates. byjus.comtestbook.com The selectivity of electrophilic formylation can vary significantly depending on the formylating agent and reaction conditions. For example, formylation of toluene can yield different ortho/para isomer ratios depending on the specific reagents used. worldscientific.com
Studies have shown that while Friedel-Crafts acylations typically exhibit high para selectivity with toluene, the selectivity in formylation can be tuned. worldscientific.com For instance, formylation with dichloromethyl methyl ether is less selective than the Gattermann-Koch reaction. worldscientific.com This variability allows for the potential to favor the formation of specific isomers, such as o-tolualdehyde, which may be less accessible through other methods. worldscientific.com The steric bulk of the attacking electrophilic species can also play a role in selectivity, with larger reagents favoring para substitution.
Table 2: Selectivity in the Formylation of Toluene with Different Reagents
| Formylating Agent/System | Catalyst | k(toluene)/k(benzene) | % para-isomer | % ortho-isomer | % meta-isomer | Reference |
| CO/HCl | AlCl₃/CuCl | 155-860 | 88.7-96 | 4-11.3 | <1 | worldscientific.com |
| Cl₂CHOMe | AlCl₃ | 119 | 60.4 | 39.6 | <1 | worldscientific.com |
| HCOF | BF₃ | 2.5 | 4.8 | 58.7 | 36.5 | worldscientific.com |
This table is based on data presented in a study on the varying selectivity in electrophilic formylation. worldscientific.com
Catalytic Roles of Lewis Acids and Co-catalysts
Lewis acids play a pivotal role in chemical reactions involving the this compound by enhancing the electrophilicity of the formylating agent or by directly facilitating the formation of the this compound itself. numberanalytics.com In many synthetic protocols, Lewis acids function as indispensable catalysts that activate substrates towards formylation. wikipedia.org Their primary mechanism of action involves coordinating to a lone-pair bearing atom, such as the oxygen in a carbonyl group or a halogen in a precursor molecule, thereby withdrawing electron density and increasing the reactivity of the substrate toward nucleophilic attack or heterolytic bond cleavage. wikipedia.orgrsc.org
In the context of formylation reactions, such as the Gattermann-Koch reaction, Lewis acids like aluminum chloride (AlCl₃) are essential. numberanalytics.com They interact with carbon monoxide (CO) and a proton source (like HCl) to generate the highly reactive electrophile, the this compound (HCO⁺), in situ. numberanalytics.com The Lewis acid assists in abstracting a chloride ion, which promotes the formation of the electrophilic species that subsequently attacks the aromatic ring. numberanalytics.com
The effectiveness of a Lewis acid catalyst can be influenced by its intrinsic properties and the reaction conditions. For instance, in carbonyl-ene reactions involving formaldehyde (B43269), aluminum chloride (AlCl₃) was identified as a highly efficient catalyst. researchgate.net DFT calculations have shown that Lewis acids lower the kinetic barrier for reactions by stabilizing the transition state. In some cases, the coordination of the Lewis acid to a carbonyl oxygen increases the polarization of the C-O bond, activating it toward oxidative addition in nickel-catalyzed reactions. rsc.org Furthermore, the development of chiral Lewis acid catalysts has enabled asymmetric catalysis, allowing for stereoselective formylation reactions. wikipedia.org The interaction between the Lewis acid and a substrate can be quite specific, with some reactions requiring two-point binding to achieve high stereoselectivity. wikipedia.org
Research has also explored the synergistic effects of Lewis acids and co-catalysts. In certain nickel-catalyzed cross-coupling reactions, Lewis acids such as those based on aluminum and boron are crucial, and in their absence, no reaction is observed. rsc.org These co-catalysts are proposed to accelerate key steps in the catalytic cycle, such as the oxidative addition of C-CN or C-O bonds. rsc.org
| Catalyst System | Reaction Type | Role of Lewis Acid | Reference |
| AlCl₃ / HCl | Gattermann-Koch Formylation | Facilitates in situ formation of this compound from CO. | numberanalytics.com |
| Diethylaluminum chloride | Ene reaction of formaldehyde | Activates the carbonyl group, enabling C-C bond formation. | researchgate.net |
| Ni / Boron or Aluminum Lewis Acids | Hydrocarbamoylation | Activates formyl C-H bond towards oxidative addition. | rsc.org |
| BCF (Tris(pentafluorophenyl)borane) | Carbazoles functionalization | Coordinates to aryldiazoacetates, generating an electrophilic intermediate. | mdpi.com |
| Sn(IV) and Al(III) triflates | Cyclization of unsaturated alcohols/acids | Catalyzes selective cyclization to form cyclic ethers and lactones. |
Reactions in Superacidic Solutions
The this compound, while highly elusive in most condensed phases, can be generated and stabilized in superacidic media. acs.orgyorku.ca Superacids, such as the hydrofluoric acid-antimony pentafluoride (HF-SbF₅) system, are exceptionally strong proton donors capable of protonating even extremely weak bases like carbon monoxide. acs.orgresearchgate.netuni-muenchen.de
In superacid solutions, the formation of the this compound from carbon monoxide is governed by a protonation equilibrium. acs.org The direct protonation of CO was long attempted in various superacids with limited success until it was observed spectroscopically in HF-SbF₅ under high CO pressure (28-85 atm). acs.orgrsc.org The extreme acidity of this medium, approximately 10¹⁸ times stronger than 100% sulfuric acid, is sufficient to overcome the low basicity of carbon monoxide. acs.orguni-muenchen.de
Studies using infrared (IR) spectroscopy and density functional theory (DFT) on the interaction of CO with carborane superacids, H(CHB₁₁Hal₁₁), revealed that CO can be protonated at room temperature to form a mixture of formyl (H-C≡O⁺) and isoformyl (H-O≡C⁺) cations in equilibrium. rsc.org The energy difference between the formyl and the less stable isothis compound is significant, calculated to be around 163 kJ mol⁻¹, making the formation of the isothis compound generally unlikely. rsc.org The position of the equilibrium is highly dependent on the acid strength; weaker superacids may only form complexes without complete proton transfer. rsc.org
Ab initio molecular dynamics simulations of the SbF₅/HF system have provided deeper insight into the reaction pathways. acs.org These studies suggest that the formation of the this compound is most favorable in a 1:1 SbF₅/HF solution. acs.org The simulations also explored proton exchange mechanisms, suggesting that the fast proton exchange observed experimentally might be facilitated by a proton transportation role of the newly formed this compound, rather than through intermediates like the protoformyl dication (HCOH²⁺), for which no evidence was found. acs.org The proton can be exchanged between adjacent SbₙF₅ₙ₊₁⁻ units. acs.org
Carbon monoxide acts as a substrate in superacidic solutions, leading to the formation of the this compound, a potent electrophile for subsequent reactions. researchgate.networldscientific.com The carbonylation of simple alkanes, such as methane, with CO in superacids like HF/SbF₅ or HSO₃F/SbF₅ can lead to the quantitative formation of acylium ions, such as the acetyl cation ([CH₃CO]⁺). researchgate.net This demonstrates that the this compound, or a related species generated from CO, can act as a key intermediate in C-C bond-forming reactions even with unactivated hydrocarbons. researchgate.net
The formylation of aromatic compounds using carbon monoxide can be achieved with high yields under mild conditions (0°C and atmospheric pressure) using superacid catalysts like CF₃SO₃H + HF + BF₃ and CF₃SO₃H + SbF₅. worldscientific.com The yield of the resulting aromatic aldehydes increases with the acidity of the catalyst system. worldscientific.com In these reactions, it is believed that a protosolvated, rapidly equilibrating ion is the active formylating agent, as attempts to directly observe the this compound by ¹³C NMR at low temperatures in these media only detected exchanging ¹³CO. worldscientific.com
| Superacid System | Substrate | Product/Intermediate | Conditions | Reference |
| HF-SbF₅ | Carbon Monoxide | This compound (HCO⁺) | High CO pressure (28–85 atm) | researchgate.net, acs.org |
| H(CHB₁₁F₁₁) | Carbon Monoxide | Formyl and Isoformyl cations | Room Temperature | rsc.org |
| HF/SbF₅ or HSO₃F/SbF₅ | Methane + CO | Acetyl cation ([CH₃CO]⁺) | Not specified | researchgate.net |
| CF₃SO₃H + SbF₅ | Toluene + CO | p-Tolualdehyde | 0°C, 1 atm | worldscientific.com |
| CF₃SO₃H | 2-Formyl-1-methylbenzimidazole | 2-Diarylmethylbenzimidazoles (after reaction with arenes) | Room Temperature | beilstein-journals.org |
Protonation Equilibria and Exchange Mechanisms
Interactions with Nucleophilic Species
The this compound is a highly reactive and powerful electrophile, a characteristic that dictates its interactions with nucleophilic species. ontosight.ai Its positive charge is centered on the carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. ontosight.ai This reactivity is the basis for its role in formylation reactions, where it introduces a formyl group (-CHO) into another molecule. wikipedia.org
The interaction of the this compound with nucleophiles can lead to several types of reactions, including electrophilic additions and substitutions. ontosight.ai Aromatic compounds, particularly electron-rich ones like phenols, mesitylene, and pyrrole, are common nucleophiles in reactions such as the Gattermann-Koch formylation. numberanalytics.comwikipedia.org The this compound attacks the aromatic ring in an electrophilic aromatic substitution mechanism to form an arenium ion intermediate, which then deprotonates to yield the aromatic aldehyde. numberanalytics.com
Theoretical studies on the gas-phase reaction between the this compound and aromatics like toluene have shown a competition between two pathways: acylation (a Lewis acid-base interaction) and proton transfer (a Brønsted acid-base interaction). researchgate.net For toluene, proton transfer is thermodynamically preferred over the acylation of the aromatic ring. researchgate.net This dual reactivity highlights that the this compound can act as both a potent electrophile and a strong Brønsted acid. researchgate.net
Beyond aromatic compounds, the this compound and its synthetic equivalents can react with other nucleophiles. These include:
Alkenes and Alkynes: It can participate in electrophilic addition reactions. ontosight.ai
C-Nucleophiles: Enolates and other carbanions can attack the electrophilic carbon. chim.it
N-Nucleophiles: Amines and related compounds can react to form formamides. wikipedia.orgchim.it
O-Nucleophiles: Formate (B1220265) esters can be formed from reactions with alcohols. wikipedia.org
In biochemical systems, enzymatic reactions utilize formylating agents that transfer a formyl group to nucleophiles. For example, GAR transformylase catalyzes the formylation of the amine group of glycinamide (B1583983) ribonucleotide (GAR) via a proposed direct nucleophilic attack on N¹⁰-formyl-THF. wikipedia.org
This compound as a Key Reactive Intermediate in Complex Reaction Networks
The this compound (HCO⁺) is recognized as a crucial, albeit often transient, reactive intermediate in a variety of significant chemical transformations and complex reaction networks. acs.orgontosight.ai Its high reactivity prevents it from being easily isolated in most conditions, but its fleeting existence is fundamental to the mechanisms of several important organic reactions. yorku.caontosight.ai
One of the most prominent examples is the Gattermann-Koch reaction , where the this compound is generated in situ from carbon monoxide and an acid. It serves as the key electrophile that attacks an aromatic ring to produce an aromatic aldehyde. numberanalytics.comyorku.cawikipedia.org This reaction is a cornerstone of synthetic chemistry for introducing aldehyde functionalities onto aromatic systems. numberanalytics.com
The this compound has also been implicated as a key intermediate in:
Superacid Chemistry: In superacid-catalyzed reactions, it is formed from the protonation of carbon monoxide and can initiate the carbonylation of alkanes and the formylation of aromatic compounds. researchgate.networldscientific.com Its formation and subsequent reactions can lead to a cascade of events, producing more complex molecules like ditolylmethanes and ditolylacetic acid when formylating toluene. worldscientific.com
Decomposition Reactions: It is believed to be an intermediate in the acid-catalyzed dehydration of formic acid and the decomposition of formate esters. yorku.ca
Electrophilic Additions and Rearrangements: Its powerful electrophilic nature allows it to participate in additions to unsaturated compounds and to act as an intermediate in molecular rearrangements. ontosight.ai
Combustion Chemistry: The this compound has been suggested as a primary ionic product formed during the combustion of hydrocarbons. acs.org
Astrochemistry: HCO⁺ is a well-known and abundant species in interstellar molecular clouds, where its formation and reactions are part of the complex chemical networks that lead to the synthesis of larger organic molecules in space. acs.orgrsc.org
The study of the this compound, particularly its generation in superacid media, has allowed for the direct characterization of this short-lived species and has provided a deeper understanding of its central role in linking simple precursors like carbon monoxide to more complex organic structures. acs.orguni-muenchen.de
Formyl Cation in Interstellar Chemistry and Astrochemistry
Detection and Abundance in Interstellar Molecular Clouds
The formyl cation has been detected in a vast array of interstellar environments, from cold, dark molecular clouds to warm, dense star-forming regions and the diffuse interstellar medium. qub.ac.ukfrontiersin.org Its detection is often made through radio astronomy, observing its rotational transitions. Isotopologues such as H¹³CO⁺, HC¹⁸O⁺, and HC¹⁷O⁺ are also frequently observed and provide crucial information on optical depth and elemental isotopic ratios. nih.govdp.techmsu.ru
The abundance of HCO⁺ varies depending on the physical conditions of the environment. In the diffuse interstellar medium, its abundance relative to molecular hydrogen (H₂) is typically around 3 x 10⁻⁹. researchgate.net In denser molecular clouds, the abundance can be higher, with column densities spanning from a few 10¹⁰ cm⁻² in diffuse gas to approximately 10¹⁴ cm⁻² in dense clouds. qub.ac.uk In cold objects, the gaseous HCO⁺ abundance is generally lower than about 10⁻⁹ relative to H₂. frontiersin.org The abundance of its less stable isomer, the isothis compound (HOC⁺), is significantly lower. For instance, in the Sgr B2 molecular cloud, the HCO⁺/HOC⁺ abundance ratio was found to be about 330. frontiersin.org
Abundance of this compound and Related Species in Various Interstellar Environments
| Species | Environment | Abundance Relative to H₂ | Column Density (cm⁻²) | Source |
|---|---|---|---|---|
| HCO⁺ | Diffuse ISM | ~3 x 10⁻⁹ | ~10¹⁰ - 10¹² | researchgate.net |
| HCO⁺ | Dense Molecular Clouds | ~10⁻⁹ - 10⁻⁸ | up to ~10¹⁴ | qub.ac.ukfrontiersin.org |
| HOC⁺ | Diffuse ISM | ~4 x 10⁻¹¹ | - | researchgate.net |
| HCO⁺/HOC⁺ Ratio | Sgr B2 | ~330 | - | frontiersin.org |
| HCO⁺ | Hot Molecular Core G331 | (0.5-4) x 10⁻⁹ | - | msu.ru |
Formation Mechanisms in the Interstellar Medium (ISM)
The formation of the this compound is primarily driven by gas-phase reactions, initiated by the ionization of other species.
The principal formation pathway for the this compound in dense molecular clouds is the proton transfer reaction between the trihydrogen cation (H₃⁺) and carbon monoxide (CO). acs.orgfiveable.me
H₃⁺ + CO → HCO⁺ + H₂
This reaction is a cornerstone of interstellar chemistry, efficiently producing the stable HCO⁺ isomer. nih.govacs.orgaip.org The H₃⁺ ion itself is formed through a rapid sequence of reactions initiated by the cosmic-ray ionization of molecular hydrogen. Another significant reaction, particularly for the formation of the HOC⁺ isomer, is the reaction between the carbon ion (C⁺) and water (H₂O). nih.gov
The chemical pathways involving the this compound differ between diffuse and dense interstellar clouds.
Dense Clouds: In the cold (T ~10 K), shielded interiors of dense molecular clouds, the chemistry is driven by cosmic rays. cambridge.org The cosmic-ray-induced formation of H₃⁺ leads to the subsequent, dominant production of HCO⁺ via the reaction with CO, which is abundant in these regions. cambridge.org Here, approximately 90% of the HCO⁺ content is formed in situ over a timescale of about one million years.
Diffuse Clouds: The chemistry in diffuse clouds is heavily influenced by the interstellar radiation field (UV photons). astrochem.org While the H₃⁺ + CO reaction still occurs, other formation routes can become important. The chemistry is characterized by rapid ion-molecule reactions and destruction through dissociative recombination. researchgate.net
Radiation plays a crucial, albeit often indirect, role in the formation of HCO⁺. The primary driver of ion-molecule chemistry in dense clouds is the ionization of H₂ and He by cosmic rays. qub.ac.ukcambridge.org The secondary electrons produced during these ionization events can also ionize other molecules. qub.ac.uk
More direct radiation-induced formation has also been identified. Laboratory experiments have shown that the ultraviolet (UV) irradiation of methanol (B129727) (CH₃OH) ice can lead to the production of the this compound. aanda.org Furthermore, high-energy processes, such as those induced by cosmic rays or X-rays, can trigger reactions on the surfaces of ice mantles. For example, the bombardment of a methanol ice mantle by an OH⁺ projectile can produce an HCO⁺ cation on the ice surface. aanda.org
Role in Diffuse vs. Dense Cloud Chemistry
Role as a Diagnostic Tracer of Interstellar Conditions
Due to its high abundance and strong rotational transitions, the this compound is an excellent tracer of the physical conditions in the ISM. aip.org It is one of the most widely used molecules to map the distribution and kinematics of dense molecular gas in our galaxy and beyond. qub.ac.uk
The column density of HCO⁺ is often used to estimate the total mass of molecular clouds. However, in the densest regions, the main HCO⁺ emission line can become optically thick, meaning it no longer accurately traces the total column density. In these cases, less abundant isotopologues like H¹³CO⁺ and HC¹⁸O⁺, which remain optically thin, are used to probe the densest gas. acs.org
The abundance ratio of HCO⁺ to its isomer HOC⁺ is a sensitive probe of the formation chemistry. A high HOC⁺/HCO⁺ ratio can indicate regions with intense ultraviolet or X-ray radiation, where the C⁺ + H₂O reaction becomes a more significant formation channel. nih.gov
Interactions with Interstellar Dust Grains and Ice Mantles
While predominantly a gas-phase species, the this compound actively participates in the chemistry occurring on the surfaces of interstellar dust grains. In cold molecular clouds, dust grains are coated with icy mantles and are often negatively charged due to the capture of free electrons. frontiersin.orgunito.it
When a gaseous HCO⁺ cation collides with one of these negatively charged grains, it is neutralized via electron transfer. frontiersin.orgunito.it
HCO⁺(gas) + e⁻(grain) → HCO(ads) + grain(neutral)
This process results in the formation of a formyl radical (HCO) adsorbed (ads) onto the ice surface. The fate of this newly formed radical is critical for grain-surface chemistry. It can either:
Remain on the grain surface, where it can be hydrogenated to form formaldehyde (B43269) (H₂CO) and subsequently methanol (CH₃OH). frontiersin.org
Be released back into the gas phase due to the energy liberated by the neutralization reaction, a process known as chemical desorption. frontiersin.org
Studies suggest that the neutralization of HCO⁺ on grains is not a major contributor to the total abundance of formaldehyde on ice mantles. frontiersin.org However, it represents a key link between the gas-phase ion population and the surface radical chemistry.
Furthermore, energetic processes can induce the formation of HCO⁺ within the ice itself. The bombardment of methanol ice by other ions, such as OH⁺, can break apart methanol molecules, leading to the formation of a this compound, which then reacts with a neighboring methanol molecule on the surface to produce formaldehyde. aanda.orgaanda.org
Electron Transfer Processes
In the cold, dense regions of molecular clouds, gas-phase species can accrete onto dust grains, which are typically coated with icy mantles. frontiersin.orgfrontiersin.orgunito.it These grains often carry a net negative charge due to the capture of free electrons from the gas. frontiersin.orgfrontiersin.orgunito.it When a gaseous this compound (HCO⁺) collides with and adsorbs onto these negatively charged grains, a neutralization process occurs. frontiersin.orgfrontiersin.orgresearchgate.net
Quantum chemical investigations have shown that when HCO⁺ interacts with a negatively charged water ice cluster—a proxy for an interstellar grain surface—two primary outcomes are possible: electron transfer or proton transfer. frontiersin.orgfrontiersin.orgresearchgate.net Energetic considerations strongly favor electron transfer from the grain to the cation. frontiersin.orgfrontiersin.orgunito.it This process can be summarized as:
HCO⁺ (gas) + Grain⁻ → [HCO...Grain] → HCO (adsorbed) + Grain
The electron transfer is highly efficient and results in the formation of the neutral formyl radical (HCO) adsorbed on the grain surface. frontiersin.orgunito.it The large amount of energy released during this electron-ion recombination can potentially induce the desorption of the newly formed HCO radical back into the gas phase or cause it to break apart into a hydrogen atom and carbon monoxide, which may also be desorbed or remain on the surface. frontiersin.orgunito.it
Proton Transfer Phenomena
Proton transfer reactions are a dominant class of reactions in the low-temperature, low-density environment of the ISM and are central to the chemistry of the this compound. fiveable.metuwien.at HCO⁺ is a key proton donor in gas-phase reaction networks, initiating chains of reactions that lead to more complex species. fiveable.me
One of the most fundamental reactions in interstellar chemistry is the proton transfer from the trihydrogen cation (H₃⁺), the most abundant molecular ion, to carbon monoxide (CO), the second most abundant molecule after H₂. nih.govtuwien.atnih.gov This reaction is a primary formation route for the this compound:
H₃⁺ + CO → HCO⁺ + H₂
This reaction is exothermic and proceeds without an energy barrier. nih.gov It can also produce the metastable isomer of the this compound, the isothis compound (HOC⁺), though experiments show that the formation of the more stable HCO⁺ is strongly favored. nih.govrsc.org
The this compound itself can participate in proton transfer. When HCO⁺ interacts with negatively charged ice grains, a competition exists between electron transfer and proton transfer to the water molecules of the ice. frontiersin.orgfrontiersin.org While electron transfer is generally more favorable energetically, proton transfer can still occur: frontiersin.org
HCO⁺ + (H₂O)n⁻ → CO + H₃O⁺ + (H₂O)n-1
In this process, the proton from HCO⁺ is transferred to a water molecule on the grain, forming a hydronium radical (H₃O) and leaving behind neutral carbon monoxide. frontiersin.orgresearchgate.net Furthermore, in certain scenarios, such as the presence of hydroxyl anions (OH⁻) within the ice, HCO⁺ can react to form formic acid (HCOOH) via proton transfer mechanisms within the grain mantle. frontiersin.orgfrontiersin.orgresearchgate.net
Proton transfer also governs the isotopic composition of the this compound pool through isotope exchange reactions. For example:
H¹³CO⁺ + ¹²CO ⇌ H¹²CO⁺ + ¹³CO
The energetics of such reactions are crucial for determining the relative abundances of different isotopologues. aanda.orgaanda.org
Formation of Neutral Formyl Radical (HCO) on Surfaces
The neutral formyl radical (HCO) is an important intermediate in interstellar chemistry, particularly in the surface-based formation of formaldehyde (H₂CO) and methanol (CH₃OH). frontiersin.orgunito.it While it is detected in the gas phase, its formation routes are not fully constrained, with surface reactions on dust grains believed to play a crucial role. frontiersin.orgunito.itnih.gov
The primary mechanism for forming the HCO radical on grain surfaces is the neutralization of the this compound (HCO⁺) following its accretion from the gas phase. frontiersin.orgunito.it As detailed in section 6.4.1, when HCO⁺ interacts with a negatively charged ice grain, electron transfer readily occurs, producing an HCO radical adsorbed onto the surface. frontiersin.orgunito.it This process is considered spontaneous from an energetic standpoint. frontiersin.org
HCO⁺ (gas) + e⁻ (from grain) → HCO (adsorbed)
Once formed on the surface, the HCO radical becomes a key reactant. It can be hydrogenated to form formaldehyde (H₂CO), which can be further hydrogenated to produce methanol (CH₃OH). unito.it Alternatively, two formyl radicals can react with each other. researchgate.netaanda.org
The table below summarizes the key surface reactions involving the formation and subsequent reaction of the formyl radical.
| Reactants | Products | Reaction Type | Significance |
| HCO⁺ + e⁻ (grain) | HCO | Electron Transfer / Neutralization | Primary formation route for surface HCO. frontiersin.orgunito.it |
| H + HCO | H₂CO | Hydrogenation | Step towards methanol formation. unito.it |
| HCO + HCO | CHOCHO (Glyoxal) | Dimerization | Pathway to complex organic molecules. aanda.org |
| HCO + HCO | H₂CO + CO | Disproportionation | Alternative channel for HCO dimerization. researchgate.net |
| HCO + CH₃ | CH₃CHO (Acetaldehyde) | Radical-Radical Coupling | Formation of a complex organic molecule. researchgate.net |
| HCO + CH₃ | CH₄ + CO | H-abstraction | Competitive channel to acetaldehyde (B116499) formation. researchgate.net |
The efficiency of these surface reactions depends on factors like the temperature of the grain, which affects the mobility of radicals on the surface, and the composition of the ice mantle. aanda.org
Involvement in the Formation of Complex Organic Molecules (COMs) in Space
The this compound and its neutral counterpart, the formyl radical, are pivotal in the synthesis of complex organic molecules (COMs), which are generally defined as carbon-bearing molecules with six or more atoms. aanda.orgmpg.de These molecules are the building blocks for greater chemical complexity and are detected in various star-forming regions. mpg.desciencemediacentre.esinaf.it
The journey towards COMs often begins with simple species like the this compound. In the gas phase, the reaction of the methyl cation (CH₃⁺) with atomic oxygen is a proposed pathway that connects to CO chemistry through the formation of HCO⁺. sciencemediacentre.es
On the surfaces of interstellar dust grains, the formyl radical (HCO), produced from the neutralization of HCO⁺ or the hydrogenation of CO, is a key precursor to several COMs. aanda.orgaanda.org Enhanced diffusion of the HCO radical on CO-rich ice surfaces at temperatures above 14 K can increase the rate of COM formation. aanda.org
Key reaction pathways involving the formyl radical that lead to COMs include:
Dimerization: Two formyl radicals can combine to form glyoxal (B1671930) (CHOCHO). Glyoxal can then be hydrogenated to form glycolaldehyde (B1209225) (CH₂OHCHO) and subsequently ethylene (B1197577) glycol (HOCH₂CH₂OH), both of which are detected COMs. aanda.org
Radical-Radical Coupling: The formyl radical can react with other radicals on the grain surface. For example, its reaction with the methyl radical (CH₃) can produce acetaldehyde (CH₃CHO). researchgate.net
Radical-Neutral Reactions: The formyl radical can react with stable molecules on the ice. Its reaction with formaldehyde (H₂CO), followed by hydrogenation, is a proposed route for the formation of glycolaldehyde and its isomer, methyl formate (B1220265) (HCOOCH₃). acs.org
The table below provides examples of COMs whose formation pathways involve the this compound or the formyl radical.
| Precursor(s) | Resulting COM | Location of Formation |
| HCO + HCO | Glycolaldehyde (CH₂OHCHO) | Grain Surface |
| HCO + HCO | Ethylene Glycol (HOCH₂CH₂OH) | Grain Surface |
| HCO + CH₃ | Acetaldehyde (CH₃CHO) | Grain Surface |
| HCO + H₂CO | Methyl Formate (HCOOCH₃) | Grain Surface |
The presence and abundance of these COMs in star-forming regions provide crucial evidence for the active chemical processing occurring on interstellar grain surfaces, with the this compound acting as a fundamental starting point.
Isotopic Abundances and Their Astrophysical Implications (e.g., HC¹⁷O⁺)
The study of the isotopic variants (isotopologues) of the this compound provides invaluable insights into the chemical and physical processes of the interstellar medium. harvard.eduarxiv.org Because the main isotopologue, H¹²C¹⁶O⁺, is often optically thick in dense molecular clouds, observations of rarer isotopologues like H¹³CO⁺, HC¹⁸O⁺, and HC¹⁷O⁺ are essential for accurately determining column densities and understanding the underlying physics. harvard.eduresearchgate.netresearchgate.net
The relative abundances of these isotopologues are primarily governed by isotope-exchange reactions. These gas-phase reactions can lead to an enrichment of the heavier isotope in the molecular ion compared to the elemental isotopic ratio in the surrounding gas. This process, known as isotopic fractionation, is highly sensitive to temperature.
A key set of fractionation reactions involves the exchange of isotopes between the this compound and the abundant carbon monoxide molecule:
¹³C fractionation: H¹²CO⁺ + ¹³CO ⇌ H¹³CO⁺ + ¹²CO + ΔE
¹⁸O fractionation: H¹²C¹⁶O⁺ + ¹²C¹⁸O ⇌ H¹²C¹⁸O⁺ + ¹²C¹⁶O + ΔE
¹⁷O fractionation: H¹²C¹⁶O⁺ + ¹²C¹⁷O ⇌ H¹²C¹⁷O⁺ + ¹²C¹⁶O + ΔE
The energy difference (ΔE) arises from the different zero-point vibrational energies of the isotopologues. aanda.orgaanda.org At the low temperatures of dark clouds, even small energy differences can drive the reactions in the forward (exothermic) direction, leading to an overabundance of the heavier isotopologue.
The HC¹⁷O⁺ isotopologue is of particular astrophysical importance. arxiv.orgresearchgate.net Although ¹⁷O is the rarest of the stable oxygen isotopes, HC¹⁷O⁺ plays a prominent role in astrophysical modeling for several reasons: arxiv.orgsciencesconf.org
Optical Thinness: Its lines are almost always optically thin, providing a reliable tracer of the total gas column density. sciencesconf.org
Hyperfine Structure: The ¹⁷O nucleus has a nuclear spin (I=5/2), which leads to hyperfine splitting of the rotational transitions. aanda.org Observing these multiple, closely spaced lines allows for a more precise determination of the optical depth, mitigating uncertainties in column density calculations. aanda.orgsciencesconf.org
Recent theoretical work has focused on providing accurate collisional rate coefficients for HC¹⁷O⁺ with H₂, which are crucial for non-LTE (Local Thermodynamic Equilibrium) radiative transfer models used to interpret observational data and derive molecular abundances. arxiv.orgresearchgate.net Such models have been used in detailed studies of hot molecular cores like G331.512-0.103, where various isotopologues of the this compound, including HC¹⁷O⁺, have been detected. researchgate.netugr.es These observations, combined with chemical modeling, help constrain the evolutionary stage and chemical history of star-forming regions. ugr.es
Advanced Concepts and Future Research Directions
Challenges in Direct Experimental Observation and Characterization
Directly observing and characterizing the formyl cation in a condensed phase has been a long-standing challenge for chemists. nih.gov Its high reactivity makes it elusive and difficult to isolate for spectroscopic analysis. acs.org Early evidence for its existence was largely inferred from reactions where it was a presumed intermediate, such as the Gatterman-Koch formylation.
A significant breakthrough came in 1997 when the this compound was observed in the liquid superacid hydrofluoric acid-antimony pentafluoride (HF-SbF₅) under high pressure of carbon monoxide. nih.gov This was achieved using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. More recently, researchers have successfully synthesized and isolated the [HCO]⁺[Sb₂F₁₁]⁻ salt at low temperatures in an unconventional solvent, allowing for its characterization by single-crystal X-ray diffraction for the first time. acs.org
Despite this progress, challenges remain. The transient nature of the this compound in many environments makes its direct detection difficult. researchgate.net The development of advanced spectroscopic techniques and the use of novel, weakly nucleophilic solvents will be crucial for further in-situ characterization.
Development of Novel this compound Equivalents for Organic Synthesis
Due to the challenges of using the this compound directly, chemists have developed a variety of "this compound equivalents" or "synthons". elsevier.com These are stable reagents that can deliver a formyl group to a nucleophile under controlled conditions.
One notable example is 2-benzotriazolyl-1,3-dioxolane, which acts as a stable and versatile electrophilic formylating agent. organic-chemistry.orgacs.orgacs.org This reagent reacts efficiently with Grignard and organozinc reagents under mild conditions. organic-chemistry.org Other examples include 2-methoxy-1,3-dithiolane and norephedrine-derived 2-methoxyoxazolidines, which serve as chiral this compound equivalents for asymmetric synthesis. researchgate.nettandfonline.com The development of new and more efficient this compound equivalents remains an active area of research, with a focus on improving functional group tolerance and stereoselectivity. researchgate.netmdpi.com
Continued Application of High-Level Computational Methods for Predictive Chemistry
High-level computational methods, such as ab initio and density functional theory (DFT) calculations, have become indispensable tools for studying the this compound. scielo.braip.orgacs.org These methods allow for the accurate prediction of its structure, stability, and spectroscopic properties. researchgate.nettandfonline.comaip.org
Computational studies have been used to:
Determine the equilibrium geometries of the this compound and its isomer, the isothis compound (HOC⁺). scielo.braip.org
Calculate vibrational frequencies and rotational constants, which can be compared with experimental spectroscopic data. researchgate.nettandfonline.com
Investigate the potential energy surfaces of reactions involving the this compound, providing insights into reaction mechanisms and dynamics. aip.orgnih.govanu.edu.auaip.org
The continued development of computational power and more sophisticated theoretical models will enable even more accurate predictions and a deeper understanding of the this compound's behavior. aip.org
Exploration of this compound Reactivity in Diverse Chemical Environments
The reactivity of the this compound is highly dependent on its environment. In the gas phase, it is a highly reactive electrophile. rsc.org In superacidic media, it can be stabilized and observed directly. nih.gov
Recent research has explored the formation and reactivity of the this compound in novel environments, such as within the micropores of zeolites. chemrxiv.orgresearchgate.net In these confined spaces, carbon monoxide can be protonated by Brønsted acid sites to form the this compound, which then acts as a catalytically active species. chemrxiv.orgresearchgate.net
Understanding the reactivity of the this compound in different environments is crucial for developing new catalytic processes and for modeling its role in complex chemical systems. aip.org Future research will likely focus on its reactivity at interfaces, in ionic liquids, and in other non-traditional solvent systems.
Spectroscopic Studies of this compound Clusters and Adducts
The interaction of the this compound with other molecules can significantly alter its properties. Spectroscopic studies of this compound clusters and adducts provide valuable information about these interactions.
Infrared spectroscopy has been used to study the interaction of the this compound with rare gas atoms and with carbon monoxide itself. researchgate.net These studies have shown that solvation can lead to shifts in the vibrational frequencies of the cation. rsc.org
The study of clusters of related molecules, such as formic acid, can also provide insights into the types of interactions that may occur with the this compound. nii.ac.jp Future work in this area will likely involve the use of advanced spectroscopic techniques to study a wider range of clusters and adducts, providing a more complete picture of the this compound's intermolecular interactions.
Role in Other Combustion and Atmospheric Chemical Processes
The this compound is believed to play a role in various combustion and atmospheric chemical processes. researchgate.net In combustion, it can be formed through the reaction of hydrocarbon radicals with oxygen.
In the atmosphere, the this compound and related species can be formed through the ionization of molecules by cosmic rays. cnr.itrsc.org These ions can then participate in a complex network of reactions that can influence the composition of the atmosphere. cnr.itrsc.orgacs.org For example, the reaction of carbon dioxide and nitrous oxide radical cations with water can lead to the formation of hydronium ions (H₃O⁺) and hydroxyl radicals (OH), which are key species in atmospheric chemistry. cnr.itrsc.org
Further research is needed to fully elucidate the role of the this compound in these complex environments. This will involve a combination of laboratory experiments, atmospheric measurements, and computational modeling. researchgate.net
Q & A
Q. What experimental methods are used to detect and characterize the formyl cation in gas-phase reactions?
The this compound is challenging to observe directly due to its high reactivity and transient nature. Photoionization mass spectrometry (PIMS) is a primary method for detecting HCO⁺, as it allows precise measurement of ionization energies and heat of formation values . Isotopic labeling (e.g., deuterium substitution in reactions like F1(D) in Table 2 of isotopic studies) helps track proton transfer pathways and confirm reaction intermediates . Additionally, computational methods like density functional theory (DFT) are used to validate experimental observations by modeling reaction energetics and transition states .
Q. How is the thermodynamic stability of HCO⁺ determined experimentally?
Traeger (1985) established the heat of formation (ΔHf°) of HCO⁺ via photoionization mass spectrometry, measuring ionization thresholds of CO and H₂ to derive proton affinity values . Zero-point energy (ZPE) corrections for proton transfer reactions (e.g., F1–F6 in isotopic equilibria studies) further refine stability calculations . These data are critical for comparing HCO⁺’s reactivity with its isomer, HOC⁺ (isothis compound), which exhibits distinct thermodynamic behavior .
Q. What role does the this compound play in aromatic formylation reactions?
In acid-mediated formylation, HCO⁺ acts as an electrophile via protosolvation of CO. The carbonyl oxygen’s protonation generates a reactive intermediate that facilitates electrophilic substitution in aromatic systems. Indirect evidence for HCO⁺’s involvement comes from isotopic scrambling and product analysis, as direct NMR observation is hindered by rapid exchange with isothis compound (HOC⁺) .
Advanced Research Questions
Q. How do computational models resolve contradictions between experimental and theoretical data on HCO⁺ isomerization?
Discrepancies in HCO⁺ ↔ HOC⁺ isomerization energy barriers often arise from differences in theoretical methods (e.g., basis set selection, solvation effects). Advanced DFT studies incorporating anharmonic corrections and coupled-cluster theory (CCSD(T)) reconcile these gaps by refining ZPE and entropy contributions . For example, Traeger’s experimental ΔHf° values align with CCSD(T)/aug-cc-pVTZ calculations when solvent interactions in acid media are modeled .
Q. What methodologies are used to analyze isotopologue-specific reactions involving HCO⁺?
Isotopic variants (e.g., DCO⁺, HC¹⁸O⁺) are tracked using high-resolution mass spectrometry and infrared spectroscopy. For instance, reaction F1(D) in Table 2 quantifies kinetic isotope effects (KIE) in proton transfer, revealing HCO⁺’s preferential formation over HOC⁺ in deuterated systems . Such studies require rigorous control of ion-molecule collision energies and pressure to minimize side reactions.
Q. How can researchers design experiments to study HCO⁺’s role in non-metal-mediated C–C bond cleavage?
Recent work by Liu et al. (2024) demonstrates HCO⁺’s generation via single-electron transfer (SET) in n-Bu4NI/K2S2O8 systems. Mechanistic studies combine radical trapping (e.g., TEMPO), ¹³C labeling, and DFT to identify phenyl radical cations as key intermediates. Researchers should optimize reaction conditions (solvent, temperature) to stabilize transient HCO⁺ and employ in situ spectroscopic techniques (EPR, UV-vis) for real-time monitoring .
Q. What strategies mitigate uncertainties in quantifying HCO⁺’s reactivity in interstellar medium (ISM) models?
Astrochemical models rely on ion-molecule reaction rate constants measured in cryogenic ion traps or flow tubes. Uncertainties arise from extrapolating lab data to ISM conditions (low temperature, high vacuum). Cross-verification via quantum statistical methods (e.g., Langevin capture theory) and observational data from radio telescopes (e.g., HCO⁺ emission lines) reduces errors .
Methodological Best Practices
Q. How should researchers present raw data from HCO⁺ studies to ensure reproducibility?
- Data Tables : Include processed data critical to the research question (e.g., rate constants, ΔHf° values) in the main text. Large datasets (e.g., isotopic mass spectra) should be archived in supplementary materials .
- Uncertainty Analysis : Report errors from instrumentation (e.g., mass spec resolution) and methodological limitations (e.g., DFT approximations) .
- Experimental Protocols : Detail ion source parameters, calibration standards, and purity validation for reagents (e.g., isotopic gas suppliers) .
Q. What criteria distinguish robust mechanistic evidence for HCO⁺ intermediacy in organic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
